1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Building Block Quality Control Intermediate Stability Procurement Specifications

Medicinal chemistry programs requiring unsymmetrical biaryl libraries often encounter regiochemical ambiguity with electronically non-equivalent dihalo aromatics. The two chemically equivalent 3- and 5-bromo positions on this scaffold resolve that challenge, enabling predictable sequential cross-coupling. • Sequential Suzuki-Miyaura: 1st aryl at 3-position (60-85% yield), 2nd at 5-position (45-75% yield) for diverse unsymmetrical bis-aryl ethers • Orthogonal protection: Boc group withstands cross-coupling conditions, cleaves quantitatively in 1-2 h under TFA/DCM (RT) to liberate free piperidine for amide, urea, or sulfonamide elaboration • Dual halogen-bond donors: Br···O=C contacts (-2 to -5 kcal/mol) enhance fragment binding efficiency vs. mono-halo analogs in CNS receptor screens Supplied ≥96% purity; ambient temperature shipping; standard global B2B logistics apply.

Molecular Formula C17H23Br2NO3
Molecular Weight 449.183
CAS No. 1257665-16-9
Cat. No. B595923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene
CAS1257665-16-9
Molecular FormulaC17H23Br2NO3
Molecular Weight449.183
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3
InChIKeyKFYHCQLOMWOCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Compound Overview


1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (IUPAC: tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate) is a heterocyclic building block belonging to the N-Boc-4-alkoxy-piperidine class [1]. It features a tert-butoxycarbonyl-protected piperidine linked via a methylene bridge to a 3,5-dibromophenyl ether. The two bromine substituents serve as orthogonal handles for cross-coupling reactions, while the Boc group enables selective acidic deprotection to the free piperidine for downstream functionalization . This compound is utilized in medicinal chemistry as an intermediate for synthesizing receptor-targeted agents, particularly within neurological pathways, where the dual-halogen pattern imparts distinct steric, electronic, and lipophilic properties compared to mono-halogenated or non-halogenated analogs.

Synthetic Utility
Orthogonal dual-halogen scaffold for sequential cross-coupling diversification.
Protecting Group
Boc-protected piperidine enables acid-labile orthogonal deprotection strategy.
MedChem Design
Methyleneoxy linker and 3,5-dibromo pattern for receptor-targeted fragment elaboration.

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Substitution Risks


This compound occupies a narrow intersection of three structural features—Boc-protected piperidine, methyleneoxy linker, and 3,5-dibromophenoxy—that collectively define its reactivity profile . Replacing the 3,5-dibromo pattern with a mono-bromo, dichloro, or non-halogenated analog alters cross-coupling chemoselectivity, site-selective reactivity, and the electronic character of subsequent coupling products [1]. Similarly, exchanging the Boc group for a different N-protecting group (e.g., Cbz, Fmoc, or methyl) shifts deprotection conditions and can compromise downstream synthetic compatibility. The methylene linker differentiates it from direct 4-piperidinyl ethers, affecting conformational flexibility and target binding. Because this compound is often used as a key intermediate in multistep medicinal chemistry syntheses, any substitution—even an apparently conservative one—can propagate differences through successive steps, ultimately altering the pharmacological profile of the final active compound.

Halogen Pattern
This Compound
3,5-dibromo provides two chemically equivalent sites, enabling predictable sequential coupling.
Substitutes (e.g., mono-Br, 2,4-diBr)
Mono-halogen limits diversification; 2,4-regioisomer introduces electronic non-equivalence, complicating chemoselectivity.
N-Protection
This Compound
Boc group is cleaved rapidly under mild acidic conditions, preserving aryl-bromide bonds.
Substitutes (e.g., Cbz, Fmoc, N-alkyl)
Alternatives require harsher deprotection (hydrogenolysis, strong base) that may compromise sensitive intermediates.
Linker & Conformation
This Compound
Methyleneoxy linker provides specific flexibility and spacing between piperidine and aryl ether.
Substitutes (Direct 4-piperidinyl ethers)
Altered linker length or rigidity can shift conformational preference and downstream target binding.
Minor structural modifications may propagate significant differences across multi-step synthetic routes.

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Quantitative Evidence


Purity and Storage Stability vs. Deprotected Analog

Commercially supplied 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene is specified at a minimum purity of 96% (tested by HPLC) [1]. In contrast, the Boc-deprotected free-amine analog (4-((3,5-dibromophenoxy)methyl)piperidine, CAS 1220175-05-2), if obtained in research quantities, often requires additional purification before use due to variable purity obtained from deprotection procedures (class-level inference for free amines) [2]. The Boc-protected form also carries a defined storage recommendation of -20 °C for maximum product recovery , whereas free-amine analogs frequently require cold storage under inert atmosphere due to oxidation and hygroscopicity risks. This stability differential directly impacts procurement logistics and batch-to-batch reproducibility in downstream reactions.

Purity & Stability
Class-level inference
Min. 96% (HPLC); Storage: -20 °C for max recovery. No inert atmosphere required.
Higher baseline purity improves first-step stoichiometric accuracy.
Free-amine analog typically requires additional purification and inert cold storage.
Building Block Quality Control Intermediate Stability Procurement Specifications

Suzuki-Miyaura Chemoselectivity of 3,5-Dibromo Pattern

The 3,5-dibromo substitution on the phenoxy ring introduces two chemically equivalent but sterically distinct C–Br bonds, both meta to the ether oxygen. In Suzuki–Miyaura cross-coupling, the 3- and 5- positions experience similar electronic activation, but sequential coupling can be controlled by choosing aryl boronic acids of differing reactivity, enabling site-selective dual functionalization [1]. By contrast, the 2,4-dibromo regioisomer (4-((2,4-dibromophenoxy)methyl)piperidine, CAS 1220175-05-2) exhibits electronic non-equivalence: the C4 position (para to ether) is less activated than C2 (ortho to ether), complicating uniform dual coupling. Mono-bromo analogs (e.g., 4-bromophenoxy derivative, CAS 159691-48-4 analog) provide only a single functionalization handle, limiting scaffold diversification. Literature reports on related 3,5-dibromoaryl ethers in Suzuki couplings confirm that the equivalent dihalogen pattern enables sequential, regioselective arylation with yields of 60–85% for the first coupling and 45–75% for the second, depending on the boronic acid partner [2].

Suzuki Chemoselectivity
Cross-study comparable
Two equivalent aryl-Br sites enable sequential dual coupling with predictable regiochemistry.
Supports multi-vector library synthesis with reduced regioisomer uncertainty.
Sequential yields reported 60–85% (first), 45–75% (second) for analogous systems.
Cross-Coupling Chemistry Chemoselectivity Regioselectivity

Boc Protection: Orthogonal Synthetic Compatibility

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of the target compound can be removed selectively under acidic conditions (e.g., TFA/DCM or HCl/dioxane), releasing the free amine for subsequent amide coupling, reductive amination, or sulfonamide formation [1]. This orthogonal deprotection is incompatible with N-alkyl piperidines (which require harsh hydrogenolysis) and N-acyl piperidines (which require strong basic or reducing conditions). In direct synthetic comparisons from the ianthelliformisamines research, Boc-deprotection of analogous Boc-piperidine intermediates using TFA at room temperature proceeded quantitatively in under 2 h, while deprotection of N-Cbz analogs required 12–24 h under H₂/Pd-catalyzed hydrogenolysis [2]. The Boc group also imparts increased solubility in organic solvents (e.g., DCM, THF, EtOAc) compared to free amines, facilitating extraction and chromatographic purification during intermediate-scale reactions.

Boc Deprotection Speed
Cross-study comparable
Quantitative cleavage in 1–2 h at RT using TFA/DCM. Yield >95%.
Enables rapid, high-yielding orthogonal deprotection while preserving C-Br bonds.
N-Cbz analog requires 12–24 h hydrogenolysis, impacting synthetic cycle time.
Orthogonal Deprotection Synthetic Strategy Piperidine Functionalization

Lipophilicity & Halogen-Bonding Advantage

The presence of two bromine atoms at the 3- and 5-positions of the phenoxy ring substantially increases the compound's calculated lipophilicity relative to the non-halogenated scaffold (tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate, MW ≈ 303 g/mol). Using fragment-based calculations, replacement of the two aromatic hydrogens with bromines adds approximately 1.3–1.6 logP units (each Br contributes ~+0.65–0.80 logP), yielding an estimated cLogP of 4.5–5.0 for the target compound vs. ~3.2 for the parent [1]. This increased lipophilicity enhances membrane permeability for target engagement in cellular assays but also requires careful monitoring of solubility. Additionally, the 3,5-dibromo arrangement creates a σ-hole region that can participate in halogen bonding with protein backbone carbonyls or side-chain Lewis bases (e.g., Met, Cys), a drug-target interaction motif absent in non-halogenated or even mono-bromo analogs [2].

Lipophilicity & Halogen Bonding
Class-level inference
Est. cLogP 4.5–5.0; Dual σ-hole donors for halogen bonding with protein carbonyls/thioethers.
Differentiated lead-optimization profile for permeability and non-covalent interactions.
Fragment-based calculation; experimental confirmation required for specific targets.
Physicochemical Properties Lipophilicity Halogen Bonding Medicinal Chemistry Design

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Application Scenarios


Sequential Dual Suzuki-Miyaura Library Scaffold

The two chemically equivalent 3- and 5-bromo positions on the phenoxy ring enable iterative Suzuki-Miyaura cross-coupling strategies for generating diverse biaryl libraries [1]. By employing a less-reactive Ar¹B(OH)₂ first, the 3-position can be selectively coupled (60–85% yield), followed by a second coupling at the 5-position with Ar²B(OH)₂ (45–75% yield), producing unsymmetrical bis-aryl ether scaffolds. This sequential approach is preferred over related dihalo isomers whose electronic non-equivalence introduces regiochemical uncertainty and reduces the synthetic efficiency of library construction.

Neurological Receptor Modulator Intermediate

The Boc-protected piperidine combined with the 3,5-dibromophenoxy moiety constitutes a privileged building block for assembling compounds that target central nervous system receptors, notably P2X3 and related purinergic receptors implicated in chronic cough and pain pathways [2]. The Boc group survives the cross-coupling steps and is cleaved quantitatively within 1–2 h under acidic conditions to yield the free amine, which can then be elaborated to amides, ureas, or sulfonamides that interact with the receptor's orthosteric or allosteric sites.

Halogen-Bond-Directed Fragment-Based Drug Discovery

The dual bromine substitution endows the phenoxy ring with two halogen-bond donor sites capable of engaging backbone carbonyl oxygens or thioether sulfur atoms (Met, Cys) in protein targets [3]. This non-canonical interaction, validated by crystallographic fragment screens, provides binding enthalpies of –2 to –5 kcal/mol per Br···O═C contact. Fragments built on the 3,5-dibromophenoxy scaffold can therefore achieve higher binding efficiency and selectivity than their mono-bromo or non-halogenated counterparts, making this compound a preferred procurement choice for fragment library assembly.

Orthogonal N-Protection for Aryl Functionalization

In multi-step syntheses where the piperidine nitrogen must remain inert during aryl bromide functionalization (e.g., Suzuki, Buchwald-Hartwig amination, or Cu-catalyzed coupling), the Boc group provides robust protection while maintaining solubility in common organic solvents [4]. After completion of aryl modifications, quantitative Boc cleavage under mild acidic conditions (TFA/DCM, 1:1, RT, 1–2 h) liberates the piperidine for subsequent derivatization without affecting the newly installed aryl substituents. This orthogonal protection scheme offers a clear advantage over N-alkyl, N-acyl, or N-Cbz alternatives in terms of both deprotection speed and yield.

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura Library Synthesis
Dual equivalent aryl-Br handles
Chemoselectivity and sequential coupling yields
Neurological Receptor Modulator Intermediate
Orthogonal Boc protection & 3,5-dibromo scaffold
Deprotection compatibility and receptor-binding fragment elaboration
Fragment-Based Drug Discovery
Dual halogen-bond donor capacity
Binding efficiency and selectivity via non-canonical interactions
Multi-Step Aryl Functionalization
Boc stability during cross-coupling
Deprotection speed and yield without aryl modification loss

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